Methyl 3-amino-2-hydroxy-3-phenylpropanoate
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Overview
Description
Methyl 3-amino-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine and features both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-hydroxy-3-phenylpropanoate can be synthesized through various methods. One common approach involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C . Another method includes the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and high-yield methods. The use of sodium borohydride and methanesulfonyl chloride in controlled conditions ensures the efficient production of the desired isomers .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like methanesulfonyl chloride and cesium acetate are used for inversion reactions.
Major Products Formed
The major products formed from these reactions include various isomers and derivatives of the original compound, such as erythro and threo isomers .
Scientific Research Applications
Methyl 3-amino-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, which can influence enzyme activity and protein binding. These interactions are crucial in its role as an intermediate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-phenylpropanoate: Similar in structure but lacks the amino group.
Methyl 2-amino-3-phenylpropanoate: Similar but lacks the hydroxyl group.
Methyl 3-phenylpropanoate: Lacks both the amino and hydroxyl groups.
Uniqueness
Methyl 3-amino-2-hydroxy-3-phenylpropanoate is unique due to the presence of both amino and hydroxyl groups, which provide it with versatile reactivity and make it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
methyl 3-amino-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZWAQKLOPJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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